(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid and its derivatives are used in asymmetric synthesis. For instance, it has been applied in the efficient asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).
Crystal Structure Analysis
The compound has been studied for its crystal structure, helping to understand its conformations and interactions. A study on a closely related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, discussed the dihedral angles between various groups in its structure (Yuan, Cai, Huang, & Xu, 2010).
Spin Interaction Studies
This compound and its variants are utilized in studying spin interactions in chemical compounds. For example, a study explored spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases incorporating tert-butoxycarbonyl groups (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Divergent and Solvent-Dependent Reactions
The compound's derivatives are key in understanding divergent and solvent-dependent chemical reactions. A study involving 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, related to our compound of interest, provided insights into reactions that can proceed through various mechanisms depending on solvent choice and conditions (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Catalysis in Phenol and Aniline Oxidations
This compound has applications in catalysis, particularly in the oxidation of phenols and anilines. Research on dirhodium-catalyzed oxidations using tert-butylperoxy radical, closely related to tert-butoxycarbonyl, has contributed to understanding the mechanism of such oxidations (Ratnikov et al., 2011).
Properties
IUPAC Name |
(2S,4S)-4-(2-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-10-11(9-12(18)15(19)20)23-14-8-6-5-7-13(14)22-4/h5-8,11-12H,9-10H2,1-4H3,(H,19,20)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKNERLQGKWKD-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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